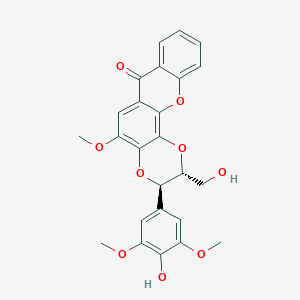

Cadensin D

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O9/c1-29-16-8-12(9-17(30-2)21(16)28)22-19(11-26)33-25-23-14(10-18(31-3)24(25)34-22)20(27)13-6-4-5-7-15(13)32-23/h4-10,19,22,26,28H,11H2,1-3H3/t19-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKIHCHUGBZLHD-DENIHFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50907398 | |

| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-7H-[1,4]dioxino[2,3-c]xanthen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102349-35-9 | |

| Record name | Hypericorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102349359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-7H-[1,4]dioxino[2,3-c]xanthen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of Cadensin D in Hypericum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadensin D, a bioactive xanthone found in several Hypericum species, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of xanthones in Hypericum, with a focus on the core pathway leading to the formation of the xanthone scaffold from which this compound is derived. This document details the key enzymes, intermediate molecules, and proposed biochemical transformations. Furthermore, it presents a compilation of relevant quantitative data and detailed experimental protocols to facilitate further research in this area.

Introduction

The genus Hypericum, commonly known as St. John's Wort, is a rich source of a diverse array of secondary metabolites with significant medicinal properties. Among these, xanthones represent a major class of polyphenolic compounds with a wide range of biological activities. This compound, a specific xanthone, has been isolated from Hypericum japonicum, Hypericum geminiflorum, and Hypericum canariense. While the complete and specific biosynthetic pathway of this compound is yet to be fully elucidated, extensive research on xanthone biosynthesis in Hypericum has revealed a conserved pathway that provides a robust framework for understanding its formation.

This guide synthesizes the current understanding of the core biosynthetic pathway of xanthones in Hypericum, which serves as the foundation for the biosynthesis of this compound.

The Core Biosynthetic Pathway of Xanthones in Hypericum

The biosynthesis of the xanthone scaffold in Hypericum is a multi-step process that begins with precursors from primary metabolism and involves a series of enzymatic reactions catalyzed by specific classes of enzymes. The pathway can be broadly divided into two key stages: the formation of the benzophenone backbone and the subsequent oxidative cyclization to form the xanthone core.

Formation of the Benzophenone Intermediate

The initial and rate-limiting step in xanthone biosynthesis is the formation of a C13 benzophenone skeleton. This reaction is catalyzed by the enzyme benzophenone synthase (BPS) , a type III polyketide synthase (PKS)[1]. BPS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone [1][2].

Oxidative Cyclization to the Xanthone Core

The newly formed benzophenone intermediate undergoes further modification before cyclization. A key step is the 3'-hydroxylation of 2,4,6-trihydroxybenzophenone to yield 2,3',4,6-tetrahydroxybenzophenone . This reaction is catalyzed by a cytochrome P450 monooxygenase , specifically a benzophenone 3'-hydroxylase (B3'H)[3].

The subsequent and defining step is the regioselective intramolecular oxidative C-O phenol coupling of the 2,3',4,6-tetrahydroxybenzophenone intermediate to form the tricyclic xanthone core. This crucial cyclization is catalyzed by specific cytochrome P450 enzymes belonging to the CYP81AA subfamily[3][4]. In Hypericum, two key enzymes have been identified that determine the hydroxylation pattern of the resulting xanthone:

-

CYP81AA1 (1,3,7-trihydroxyxanthone synthase) : Catalyzes the cyclization to form 1,3,7-trihydroxyxanthone [3][4].

-

CYP81AA2 (1,3,5-trihydroxyxanthone synthase) : Catalyzes the cyclization to form 1,3,5-trihydroxyxanthone [3][4].

Tailoring Reactions Leading to this compound

Following the formation of the core xanthone scaffold, a series of tailoring reactions, including hydroxylation, methoxylation, glycosylation, and prenylation, are believed to occur to generate the vast diversity of xanthones observed in Hypericum, including this compound. While the specific enzymes responsible for the final steps in this compound biosynthesis have not yet been characterized, the general classes of enzymes involved are likely to include additional cytochrome P450 monooxygenases, methyltransferases, glycosyltransferases, and prenyltransferases.

Visualization of the Xanthone Biosynthetic Pathway

The following diagram illustrates the core biosynthetic pathway leading to the formation of the xanthone scaffold in Hypericum.

Caption: Core biosynthetic pathway of xanthones in Hypericum.

Quantitative Data

The following tables summarize available quantitative data related to xanthone biosynthesis in Hypericum.

Table 1: Enzyme Kinetic Properties of Benzophenone Synthase (BPS) from Hypericum androsaemum

| Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| Benzoyl-CoA | 10 | 1.2 | [1] |

| Malonyl-CoA | 25 | - | [1] |

Table 2: HPLC Quantification of Xanthones in Hypericum perforatum

| Compound | Limit of Detection (µg/mL) | Limit of Quantification (µg/mL) | Reference |

| General Xanthones | - | - | [5] |

Table 3: Relative Gene Expression of Benzophenone Synthase (BPS) in Hypericum sampsonii

| Tissue | Relative Expression Level (vs. HsCHS) | Reference |

| Roots (vegetative) | ~100x higher | [6] |

| Youngest Leaves | Lower than HsCHS | [6] |

| Older Leaves | Higher than HsCHS | [6] |

| Flowers | ~5x lower | [6] |

| Fruits | ~10x higher | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and xanthone biosynthesis in Hypericum.

Protocol for Benzophenone Synthase (BPS) Enzyme Assay

This protocol is adapted from studies on BPS from Hypericum species[2].

Objective: To determine the enzymatic activity of benzophenone synthase.

Materials:

-

Protein extract from Hypericum tissue or heterologously expressed BPS

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

Benzoyl-CoA solution (54 µM)

-

Malonyl-CoA solution (324 µM)

-

Stop solution (e.g., 20% acetic acid)

-

Ethyl acetate

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 250 µL reaction mixture consists of:

-

100 µL of 0.1 M potassium phosphate buffer (pH 7.0)

-

50 µL of protein extract (containing approximately 2 µg of total protein)

-

50 µL of 324 µM malonyl-CoA

-

50 µL of 54 µM benzoyl-CoA (add last to start the reaction)

-

-

Incubation: Incubate the reaction mixture at 30°C for 10 minutes.

-

Reaction Termination: Stop the reaction by adding 20 µL of the stop solution.

-

Product Extraction: Extract the enzymatic product by adding 500 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

-

Sample Preparation for HPLC: Carefully transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the residue in a suitable solvent for HPLC analysis (e.g., 100 µL of methanol).

-

HPLC Analysis: Inject the sample into the HPLC system. The separation of the product (2,4,6-trihydroxybenzophenone) can be achieved using a C18 column with a suitable gradient of water and acetonitrile (both containing 0.1% formic acid). Monitor the elution profile at a wavelength where the product has maximum absorbance (e.g., ~290 nm).

-

Quantification: Quantify the product by comparing the peak area to a standard curve of authentic 2,4,6-trihydroxybenzophenone.

Protocol for Quantitative Real-Time PCR (qRT-PCR) Analysis of Gene Expression

This protocol provides a general framework for analyzing the expression of genes involved in xanthone biosynthesis, such as BPS and CYP81AA genes[7][8].

Objective: To quantify the transcript levels of target genes in different Hypericum tissues or under various experimental conditions.

Materials:

-

Hypericum tissue samples

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for target and reference genes

-

qRT-PCR instrument (e.g., Applied Biosystems 7500)

Procedure:

-

RNA Extraction:

-

Grind frozen Hypericum tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target genes (BPS, CYP81AA1, etc.) and at least two stable reference genes (e.g., ACT2, TUB-β)[8]. Primers should be designed to amplify a product of 100-200 bp.

-

Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

-

-

qRT-PCR Reaction:

-

Prepare the qRT-PCR reaction mixture in a total volume of 20 µL containing:

-

10 µL of 2x SYBR Green qPCR Master Mix

-

0.4 µL of 10 µM forward primer

-

0.4 µL of 10 µM reverse primer

-

1-2 µL of diluted cDNA (e.g., 1:10 dilution)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Perform the qRT-PCR in a real-time PCR system with a thermal cycling profile typically consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the geometric mean of the reference genes.

-

Protocol for HPLC Analysis of Xanthones

This protocol outlines a general method for the separation and quantification of xanthones from Hypericum extracts[5][9].

Objective: To identify and quantify this compound and other xanthones in Hypericum plant material.

Materials:

-

Dried and powdered Hypericum plant material

-

Extraction solvent (e.g., methanol or ethanol)

-

Ultrasonic bath or shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a photodiode array (PDA) or UV detector and a C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid

-

Standards of known xanthones (if available)

Procedure:

-

Extraction:

-

Weigh a precise amount of powdered plant material (e.g., 100 mg) into a tube.

-

Add a defined volume of extraction solvent (e.g., 5 mL of methanol).

-

Extract the sample using ultrasonication or shaking for a specific duration (e.g., 30 minutes).

-

Centrifuge the extract to pellet the solid material.

-

-

Sample Preparation:

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject the filtered extract into the HPLC system.

-

Separate the compounds on a C18 column using a gradient elution program. A typical mobile phase consists of:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; followed by a re-equilibration step.

-

Monitor the elution profile with a PDA detector to obtain UV spectra of the eluting peaks, or with a UV detector at a specific wavelength suitable for xanthones (e.g., 254 nm, 320 nm).

-

-

Identification and Quantification:

-

Identify xanthones by comparing their retention times and UV spectra with those of authentic standards.

-

For unknown compounds, further analysis by mass spectrometry (LC-MS) is required for structural elucidation.

-

Quantify the identified xanthones by creating a calibration curve with known concentrations of the corresponding standards.

-

Conclusion and Future Perspectives

The biosynthesis of xanthones in Hypericum, including the precursor to this compound, is a complex and tightly regulated process. While the core pathway involving benzophenone synthase and cytochrome P450 monooxygenases has been established, the specific tailoring enzymes that decorate the xanthone scaffold to produce the vast array of derivatives remain largely uncharacterized. Future research should focus on the identification and functional characterization of these downstream enzymes. The application of modern 'omics' technologies, such as transcriptomics and metabolomics, coupled with gene silencing and heterologous expression systems, will be instrumental in fully elucidating the complete biosynthetic pathway of this compound and other bioactive xanthones in Hypericum. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of these valuable compounds for pharmaceutical applications.

References

- 1. Benzophenone synthase and chalcone synthase from Hypericum androsaemum cell cultures: cDNA cloning, functional expression, and site-directed mutagenesis of two polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzophenone Synthase and Chalcone Synthase Accumulate in the Mesophyll of Hypericum perforatum Leaves at Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reference Genes Selection and Normalization of Oxidative Stress Responsive Genes upon Different Temperature Stress Conditions in Hypericum perforatum L | PLOS One [journals.plos.org]

- 8. Reference genes for qRT-PCR normalisation in different tissues, developmental stages, and stress conditions of Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fast high-performance liquid chromatographic analysis of naphthodianthrones and phloroglucinols from Hypericum perforatum extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Cadensin D Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadensin D is a xanthone compound isolated from the stems and leaves of Hypericum japonicum.[] Xanthone derivatives have garnered significant interest in oncology research due to their potential as anticancer agents.[2] The anticancer activity of xanthones is often attributed to a variety of mechanisms, including the activation of caspases to induce apoptosis, and the inhibition of key enzymes like protein kinases, aromatase, and topoisomerase.[2] While the therapeutic potential of this compound is promising, its specific molecular targets remain largely uncharacterized.

This technical guide outlines a comprehensive in silico workflow to predict and identify the molecular targets of this compound. By leveraging computational methodologies, researchers can significantly expedite the target identification process, reduce costs associated with traditional screening methods, and generate testable hypotheses for experimental validation.[3] The approaches detailed herein span from structure-based methods like reverse docking to ligand-based and machine learning strategies, providing a multi-faceted approach to elucidating the mechanism of action of this compound.

Proposed In Silico Target Prediction Workflow

The prediction of molecular targets for a small molecule like this compound can be approached through a systematic, multi-step computational workflow. This process begins with the preparation of the ligand structure and proceeds through various screening and analysis stages to yield a prioritized list of potential protein targets.

Caption: Overall workflow for in silico prediction of this compound molecular targets.

Methodologies and Protocols

This section provides detailed protocols for the key steps in the in silico target prediction workflow.

Phase 1: Preparation

Accurate 3D representation of this compound is critical for structure-based prediction methods.

Protocol:

-

Obtain 2D Structure: Retrieve the 2D structure of this compound from a chemical database such as PubChem or ChEMBL. The chemical structure of this compound is shown in Figure 2 of the cited review on xanthone derivatives.[2]

-

2D to 3D Conversion: Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or UCSF Chimera.

-

File Format: Save the prepared 3D structure in a standard format such as .mol2 or .sdf for use in subsequent docking and screening software.

The choice of target databases will influence the scope of the prediction. A combination of databases is recommended.

Protocol:

-

Protein Structure Databases: For structure-based methods like reverse docking, a database of 3D protein structures is required. The Protein Data Bank (PDB) is the primary resource. Pre-compiled, druggable pocket databases can also be utilized.

-

Chemogenomic Databases: For ligand-based and machine learning approaches, databases containing known compound-target interactions are essential.[4] Recommended databases include:

-

ChEMBL: A large, manually curated database of bioactive molecules with drug-like properties.[4]

-

BindingDB: A public database of measured binding affinities, focusing on drug-target interactions.

-

Therapeutic Target Database (TTD): Provides information on therapeutic targets and the corresponding approved and investigational drugs.[5]

-

Phase 2: Computational Screening

This phase involves screening this compound against selected target databases using various computational methods.

Reverse docking predicts the binding of a single ligand to a library of protein targets.[3] It is a structure-based approach that evaluates the binding affinity based on scoring functions.[3]

Protocol:

-

Platform Selection: Choose a reverse docking server or software (e.g., PharmMapper, idTarget, TarFisDock).

-

Input: Upload the prepared 3D structure of this compound.

-

Target Library: Select a relevant target library (e.g., human proteins, druggable genome).

-

Execution: Run the reverse docking simulation. The software will systematically dock this compound into the binding sites of all proteins in the library.

-

Data Retrieval: The output will be a ranked list of potential protein targets based on their docking scores, which estimate the binding affinity.

Table 1: Illustrative Reverse Docking Results for this compound

| Rank | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | Mitogen-activated protein kinase 1 | 4QTB | -9.8 | LYS54, GLU72 |

| 2 | Cyclin-dependent kinase 2 | 1HCK | -9.5 | PHE80, LEU134 |

| 3 | Topoisomerase II | 1ZXM | -9.2 | ASP551, ARG503 |

| 4 | Aromatase (CYP19A1) | 3S7S | -8.9 | MET374, SER478 |

| 5 | Caspase-3 | 2J32 | -8.7 | ARG207, GLN161 |

Note: Data in this table is hypothetical and for illustrative purposes only.

This ligand-based method uses the 3D arrangement of chemical features of this compound (the pharmacophore) to search for proteins that are known to bind compounds with similar pharmacophores.

Protocol:

-

Pharmacophore Generation: Generate a pharmacophore model from the prepared 3D structure of this compound. This model will consist of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

-

Database Screening: Use the generated pharmacophore as a query to screen a pharmacophore database (e.g., PharmGist, LigandScout).

-

Hit Retrieval: The output will be a list of known active compounds that share a similar pharmacophore, along with their known protein targets. These targets are then considered potential targets for this compound.

These methods leverage large-scale bioactivity data to predict compound-target interactions.[4] Chemogenomic models use information from both chemical structures and protein sequences.[4]

Protocol:

-

Feature Extraction: Represent this compound as a molecular fingerprint or a set of physicochemical descriptors.

-

Model Selection: Utilize a pre-trained machine learning model for target prediction. Several web servers and platforms offer this service (e.g., SwissTargetPrediction, SuperPred). These models are trained on extensive datasets like ChEMBL.

-

Prediction: Input the structure of this compound (usually as a SMILES string) into the platform.

-

Output Analysis: The model will output a list of predicted targets, often with a probability or confidence score for each prediction.

Table 2: Illustrative Machine Learning Prediction Results for this compound

| Rank | Predicted Target | Target Class | Prediction Score/Probability |

| 1 | Serine/threonine-protein kinase | Kinase | 0.85 |

| 2 | Cytochrome P450 family | Enzyme | 0.79 |

| 3 | Nuclear receptor subfamily 3 | Nuclear Receptor | 0.75 |

| 4 | DNA topoisomerase | Enzyme | 0.71 |

| 5 | G-protein coupled receptor | GPCR | 0.68 |

Note: Data in this table is hypothetical and for illustrative purposes only.

Phase 3: Analysis and Validation

The final phase involves integrating the results from different methods and suggesting pathways for experimental validation.

A key step is to combine the results from the different in silico methods to identify high-confidence targets.

Protocol:

-

Data Integration: Collect the ranked lists of potential targets from reverse docking, pharmacophore screening, and machine learning models.

-

Consensus Scoring: Prioritize targets that appear in the top ranks of multiple prediction methods. A simple scoring system can be devised (e.g., assign points based on rank and sum the points for each target across all methods).

-

Literature Review: For the top-ranked consensus targets, perform a thorough literature review to assess their biological relevance to cancer, the known mechanism of action of xanthones, and their "druggability."

Caption: Logical relationship between different computational approaches.

Understanding the biological context of the prioritized targets is crucial.

Protocol:

-

Tool Selection: Use pathway analysis tools such as KEGG, Reactome, or software like Cytoscape.

-

Input: Input the list of high-confidence target genes/proteins.

-

Analysis: Identify signaling pathways that are significantly enriched with the predicted targets. This can reveal the potential biological processes modulated by this compound. For example, if multiple predicted targets are kinases, a kinase signaling pathway would be implicated.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Validation

The final and most critical step is the experimental validation of the computationally predicted targets.

Protocol:

-

Binding Assays: For the top-ranked targets, perform direct binding assays to confirm physical interaction with this compound. Techniques include:

-

Surface Plasmon Resonance (SPR)

-

Isothermal Titration Calorimetry (ITC)

-

Microscale Thermophoresis (MST)

-

-

Enzymatic Assays: If the predicted target is an enzyme (e.g., a kinase or topoisomerase), perform enzymatic assays to determine if this compound inhibits or modulates its activity. This will allow for the determination of quantitative metrics like IC₅₀ or Kᵢ values.

-

Cell-Based Assays: Conduct cell-based assays to confirm the effect of this compound on the predicted target's pathway in a biological context. This could involve Western blotting to check the phosphorylation status of downstream proteins or reporter gene assays to measure changes in transcriptional activity.

Conclusion

The in silico workflow presented in this guide provides a robust framework for identifying the molecular targets of this compound. By integrating structure-based, ligand-based, and machine learning approaches, researchers can generate a high-confidence list of putative targets. This computational pre-screening focuses subsequent experimental validation efforts, thereby accelerating the elucidation of this compound's mechanism of action and advancing its potential as a novel anticancer therapeutic.

References

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TTD: Therapeutic Target Database [ttd.idrblab.cn]

Unveiling the Molecular Architecture of Cadensin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Cadensin D, a naturally occurring xanthonolignoid. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a complex xanthone derivative with the chemical formula C₂₅H₂₂O₉ and a molecular weight of 466.44 g/mol .[1] Its systematic IUPAC name is (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1][2]dioxino[2,3-c]xanthen-7-one.[1] This nomenclature definitively establishes the absolute stereochemistry at the two chiral centers of the dihydrodioxin ring as R,R.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₂O₉ | [1] |

| Molecular Weight | 466.44 g/mol | [1] |

| IUPAC Name | (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1][2]dioxino[2,3-c]xanthen-7-one | [1] |

| CAS Number | 102349-35-9 | [1] |

| Canonical SMILES | COC1=CC(=O)C2=C(O4)C=C(OC)C=C2OC3C(O)C(OC4=C3C=C1)C5=CC(OC)=C(O)C(OC)=C5 | [1] |

| InChI Key | N/A | |

| Appearance | Yellow solid (predicted) |

Spectroscopic Data for Structural Elucidation

The structural framework of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. While a specific experimental dataset for this compound is not publicly available in the searched literature, Table 2 presents the expected chemical shift ranges for key functional groups based on the known structure and data from related xanthonolignoid compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Xanthone Core | ||

| Aromatic Protons | 6.5 - 8.0 | 90 - 165 |

| Carbonyl Carbon (C-7) | - | > 180 |

| Methoxy Group (-OCH₃) | 3.8 - 4.2 | 55 - 65 |

| Dihydrodioxin Ring | ||

| H-2 | 4.0 - 5.0 | 70 - 85 |

| H-3 | 4.0 - 5.0 | 70 - 85 |

| Hydroxymethyl (-CH₂OH) | 3.5 - 4.5 | 60 - 70 |

| Syringyl Moiety | ||

| Aromatic Protons | 6.5 - 7.0 | 100 - 110 |

| Methoxy Groups (-OCH₃) | 3.7 - 4.0 | 55 - 60 |

| Phenolic Hydroxyl (-OH) | 8.0 - 10.0 | - |

Note: These are predicted ranges and actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. The expected exact mass can be calculated from its molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Calculated Exact Mass (m/z) |

| ESI+ | [M+H]⁺ | 467.1337 |

| ESI+ | [M+Na]⁺ | 489.1156 |

| ESI- | [M-H]⁻ | 465.1191 |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are crucial for reproducibility. The following sections outline the general procedures that would be employed.

Isolation of this compound

This compound has been reported to be isolated from various plant sources, including Psorospermum febrifugum and Hypericum canariense. A general workflow for its isolation is depicted below.

Protocol:

-

Extraction: Dried and powdered plant material is exhaustively extracted with a suitable solvent such as methanol or ethanol at room temperature.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to fractionate the components based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is expected to contain xanthones, is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column to yield the pure compound.

Structure Elucidation

The definitive structure of the isolated compound is determined using a suite of spectroscopic and spectrometric techniques.

Protocols:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of protons and carbons.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded to identify the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O), and aromatic rings.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is obtained to analyze the chromophoric system of the xanthone core.

Stereochemical Determination

The relative and absolute stereochemistry of this compound is determined using a combination of techniques.

Protocols:

-

NMR Spectroscopy: Analysis of proton-proton coupling constants (J-values) in the ¹H NMR spectrum can provide information about the relative stereochemistry of the substituents on the dihydrodioxin ring. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can reveal through-space proximities of protons, further aiding in the assignment of relative stereochemistry.

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the absolute stereochemistry. It requires the growth of a suitable single crystal of the compound.

-

Electronic Circular Dichroism (ECD): In the absence of a single crystal, ECD spectroscopy, often in conjunction with quantum chemical calculations, can be used to determine the absolute configuration.

Potential Biological Signaling

While specific signaling pathways for this compound have not been extensively elucidated, xanthones as a class are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. These activities are often mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, a hypothetical signaling pathway that could be influenced by this compound is presented below. This serves as a conceptual framework for future research.

References

Spectroscopic Blueprint of Cadensin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Cadensin D, a xanthonolignoid isolated from the roots of Hypericum riparium.[1][2] This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering a foundational resource for the identification, characterization, and further development of this natural product.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on the interpretation of its NMR and MS data. The following tables summarize the key quantitative findings from ¹H NMR, ¹³C NMR, and mass spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 6.75 | s | |

| H-6' | 6.75 | s | |

| H-2 | 6.42 | d | 2.2 |

| H-4 | 6.24 | d | 2.2 |

| H-8 | 7.58 | d | 8.8 |

| H-9 | 7.17 | dd | 8.8, 2.5 |

| H-11 | 6.94 | d | 2.5 |

| H-α | 5.15 | d | 7.9 |

| H-β | 4.25 | m | |

| H-γ | 3.80 | m | |

| 3-OCH₃ | 3.88 | s | |

| 5-OCH₃ | 3.86 | s | |

| 6-OCH₃ | 3.93 | s | |

| 1-OH | 13.50 | s |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | 161.5 |

| C-2 | 97.2 |

| C-3 | 166.5 |

| C-4 | 92.5 |

| C-4a | 157.0 |

| C-5a | 103.8 |

| C-6 | 164.2 |

| C-7 | 107.1 |

| C-8 | 127.1 |

| C-8a | 111.9 |

| C-9 | 122.5 |

| C-9a | 145.9 |

| C-1' | 131.2 |

| C-2' | 105.5 |

| C-3' | 147.1 |

| C-4' | 135.2 |

| C-5' | 147.1 |

| C-6' | 105.5 |

| C-α | 75.8 |

| C-β | 83.2 |

| C-γ | 61.9 |

| 3-OCH₃ | 55.9 |

| 5-OCH₃ | 55.4 |

| 6-OCH₃ | 56.4 |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Relative Intensity (%) |

| [M]⁺ | 272 | 33 |

| [M-CH₃]⁺ | 257 | 100 |

| [M-CO]⁺ | 242 | 3 |

| [M-C₂H₂O]⁺ | 230 | 18 |

Method: Electron Ionization (EI)

Experimental Protocols

The spectroscopic data presented were obtained using standard laboratory techniques for the structural elucidation of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectral data were acquired using an electron ionization (EI) mass spectrometer. The fragmentation pattern was obtained by bombarding the sample with electrons, leading to the formation of a molecular ion and various fragment ions.

Visualizing the Analytical Workflow

To understand the logical flow of the spectroscopic analysis, the following diagram illustrates the key steps from sample isolation to data interpretation.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational dataset for this compound, which can be utilized for comparative studies, as a standard for quality control, and to inform future research into its biological activities and potential therapeutic applications. The detailed spectroscopic information is essential for any scientist working with this promising natural compound.

References

Initial Biological Activity Screening of Cadensin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of Cadensin D, a xanthone isolated from species of the Hypericum genus, such as Hypericum japonicum and Hypericum riparium. This document synthesizes the available preclinical data, details relevant experimental methodologies, and visualizes key workflows and potential signaling pathways to facilitate further research and development.

Quantitative Biological Activity Data

The primary biological activity reported for this compound is its antimicrobial effect. The available data on its Minimum Inhibitory Concentration (MIC) against various pathogens are summarized below.

Table 1: Antimicrobial Activity of this compound

| Activity | Organism(s) | MIC (µg/mL) | Reference |

| Antibacterial & Antifungal | Various microbial species | 0.97 - 250 | |

| Antifungal | Candida lusitaniae | 3.90 |

Note: Specific MIC values against a broader range of individual bacterial and fungal species from the primary literature are required for a complete profile.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the initial biological screening of a natural product like this compound.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial species.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of bacteria and fungi.

Materials:

-

This compound

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Sterile DMSO (Dimethyl sulfoxide)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

-

Negative control (vehicle)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculum Preparation:

-

Grow microbial cultures overnight.

-

Dilute the cultures in their respective broths to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

-

-

Inoculation: Add 10 µL of the prepared inoculum to each well, including positive and negative control wells.

-

Incubation:

-

Incubate bacterial plates at 37°C for 18-24 hours.

-

Incubate fungal plates at 35°C for 24-48 hours.

-

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for the initial biological screening of a natural product like this compound, from isolation to preliminary activity assessment.

Cadensin D: A Xanthone Derivative with Emerging Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cadensin D, a member of the xanthonolignoid class of natural products, is a xanthone derivative that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, detailed experimental protocols from cited literature, and elucidated signaling pathways.

Chemical Profile

-

IUPAC Name: (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1][2]dioxino[2,3-c]xanthen-7-one[3]

-

Molecular Formula: C₂₅H₂₂O₉[3]

-

Molecular Weight: 466.4 g/mol [3]

-

Class: Xanthone derivative, specifically a xanthonolignoid.[4][5]

-

Natural Sources: this compound has been isolated from various plant species, including Hypericum japonicum, Hypericum geminiflorum, Psorospermum febrifugum, and Hypericum canariense.[1][3]

Biological Activities and Quantitative Data

While research specifically on this compound is still emerging, the broader class of xanthone derivatives is known for a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4] Xanthones exert their effects by binding to multiple protein receptors.[4]

Currently, specific quantitative data for this compound's biological activities are limited in publicly available literature. The following table summarizes the general activities attributed to the broader class of xanthones and xanthonolignoids, which may provide a basis for future investigations into this compound.

| Biological Activity | Compound Class | Cell Line/Model | IC₅₀ / EC₅₀ / Other Quantitative Data | Reference |

| Anticancer | Xanthone Derivatives | Various Cancer Cell Lines | Varies widely depending on the specific derivative and cell line. | [4] |

| Anti-inflammatory | Xanthone Derivatives | In vivo and in vitro models | Data not specific to this compound. | [4] |

| Neuroprotective | Xanthone Derivatives | In vivo and in vitro models | Data not specific to this compound. | |

| Antimicrobial | Hypericum canariense extracts | Gram-positive bacteria | MIC values of extracts range from 0.03 to 0.29 mg/ml. |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in a single source. However, by compiling information from studies on related compounds and general methodologies, a foundational understanding of the required procedures can be established.

Isolation of this compound from Hypericum species

A general protocol for the isolation of xanthones from Hypericum species can be adapted for this compound.

Experimental Workflow for Isolation

Caption: General workflow for the isolation and identification of this compound.

Methodology:

-

Plant Material: Aerial parts of the plant (e.g., Hypericum canariense) are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol, at room temperature. The extract is then filtered and concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. For instance, partitioning between water and chloroform, followed by butanol, can yield fractions enriched with different classes of compounds.

-

Chromatography: The fractions are then subjected to various chromatographic techniques, such as column chromatography on silica gel, to separate the individual compounds.

-

Purification: Further purification is achieved using techniques like preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay

To evaluate the potential anticancer activity of this compound, a standard cytotoxicity assay such as the MTT assay can be employed.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Methodology:

-

Cell Culture: Cancer cells are cultured in appropriate media and seeded into 96-well plates at a specific density.

-

Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of other xanthone derivatives, several pathways are of significant interest for future research.

Potential Anticancer Signaling Pathways

Xanthone derivatives have been reported to induce apoptosis and inhibit cell proliferation in cancer cells. Potential signaling pathways that this compound might influence include:

-

Apoptosis Induction: Many anticancer agents induce programmed cell death. The involvement of key apoptotic proteins such as caspases and members of the Bcl-2 family would be a primary area of investigation.

-

Cell Cycle Regulation: Xanthones can cause cell cycle arrest at different phases. Investigating the effect of this compound on cyclins and cyclin-dependent kinases (CDKs) would be crucial.

-

NF-κB Signaling Pathway: The NF-κB pathway is often constitutively active in cancer cells and promotes survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer compounds.

-

Topoisomerase Inhibition: Some xanthones have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.

Hypothesized NF-κB Inhibition Pathway

Caption: A hypothesized mechanism of this compound action via inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising xanthone derivative with potential therapeutic applications. While current research is limited, the known biological activities of the broader class of xanthones provide a strong rationale for further investigation. This guide has outlined the current knowledge on this compound and provided a framework for future research, including detailed experimental protocols and potential signaling pathways to explore. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to determine its potential as a lead compound in drug development.

References

- 1. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cadmium is a Catalytic Inhibitor of DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

Unveiling the Ethnobotanical Potential of Cadensin D: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the ethnobotanical applications and pharmacological properties of Cadensin D, a naturally occurring xanthone. This document provides a detailed overview of the known plant sources of this compound, its associated traditional medicinal uses, and a summary of its biological activities supported by available data. Particular emphasis is placed on presenting clear, structured data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further research and development.

Ethnobotanical Landscape of this compound-Containing Plants

This compound is a xanthone that has been identified in several plant species, most notably within the genus Hypericum. Ethnobotanical records indicate a history of traditional use for plants now known to contain this compound, primarily for wound healing and the treatment of viral ailments.

One of the key plant species in which this compound has been reported is Hypericum mysorense .[1] This plant has a history of use in traditional medicine for the treatment of wounds.[2] Furthermore, extracts of Hypericum mysorense have demonstrated antiviral properties, particularly against Herpes Simplex Virus (HSV-1 and HSV-2).[3][4] While the specific contribution of this compound to these effects is yet to be fully elucidated, its presence in a plant with such distinct ethnobotanical applications warrants further investigation.

This compound has also been reported in Hypericum geminiflorum, Psorospermum febrifugum, and Hypericum canariense.[1] A comprehensive understanding of the traditional uses of these plants could provide further insights into the potential therapeutic applications of this compound.

Biological Activities and Therapeutic Potential

Xanthones as a class of compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While specific quantitative data for this compound remains limited in publicly available literature, the activities of extracts from this compound-containing plants and related xanthones provide a strong rationale for its further pharmacological evaluation.

Anticancer Activity

Extracts from Hypericum mysorense have shown cytotoxic and antitumor properties in preclinical studies.[3] The general anticancer mechanisms of xanthone derivatives often involve the induction of apoptosis through the activation of caspase proteins and the inhibition of protein kinases, which are crucial for cancer cell proliferation.[5]

Anti-inflammatory Activity

The traditional use of Hypericum mysorense for wound healing suggests potential anti-inflammatory properties. Xanthones, in general, are known to modulate key inflammatory signaling pathways, including the Nuclear factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Antimicrobial Activity

Hypericum mysorense extracts have demonstrated antimicrobial activity.[3] The potential of this compound as an antimicrobial agent is an area ripe for further exploration, with studies on other xanthones providing a basis for such investigations.

Quantitative Data Summary

A critical gap in the current body of research is the lack of specific quantitative data on the biological activities of purified this compound. To facilitate future research and provide a baseline for comparison, the following table summarizes the types of quantitative data that are essential for characterizing the pharmacological profile of this compound. Researchers are encouraged to contribute to filling these knowledge gaps.

| Biological Activity | Assay Type | Key Parameter(s) | Target (e.g., Cell Line, Microorganism) | Reference Compound |

| Anticancer | Cell Viability Assay (e.g., MTT, XTT) | IC50 (μM or μg/mL) | Various cancer cell lines (e.g., breast, lung, colon) | Doxorubicin, Paclitaxel |

| Apoptosis Assay (e.g., Flow Cytometry) | Percentage of apoptotic cells | Cancer cell lines | Staurosporine | |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition Assay | IC50 (μM or μg/mL) | LPS-stimulated macrophages (e.g., RAW 264.7) | Dexamethasone, L-NAME |

| Cyclooxygenase (COX) Inhibition Assay | IC50 (μM or μg/mL) | Purified COX-1/COX-2 enzymes | Indomethacin, Celecoxib | |

| Antimicrobial | Broth Microdilution Assay | MIC (μg/mL) | Clinically relevant bacteria and fungi | Gentamicin, Amphotericin B |

Experimental Protocols

To ensure reproducibility and standardization of future research on this compound, this section outlines detailed methodologies for key experiments.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from plant material (e.g., Hypericum mysorense).

Methodology:

-

Extraction:

-

Air-dry and powder the plant material (e.g., aerial parts).

-

Perform successive extraction with solvents of increasing polarity, starting with n-hexane, followed by chloroform, ethyl acetate, and finally methanol.

-

Concentrate the extracts under reduced pressure.

-

-

Fractionation:

-

Subject the ethyl acetate extract (often rich in xanthones) to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with a UV lamp and/or an appropriate staining reagent.

-

-

Purification:

-

Combine fractions showing similar TLC profiles.

-

Perform further purification of the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.

-

-

Structure Elucidation:

-

Confirm the structure of the purified compound as this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Culture:

-

Culture a selected cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment:

-

Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

-

MTT Assay:

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes potentially influenced by this compound, the following diagrams, generated using the DOT language, illustrate relevant signaling pathways and a typical experimental workflow.

Caption: Bio-guided isolation and activity testing workflow for this compound.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Future Directions and Conclusion

The ethnobotanical uses of plants containing this compound, such as Hypericum mysorense, provide a compelling starting point for modern drug discovery. The preliminary evidence of anticancer, anti-inflammatory, and antimicrobial activities associated with this plant and the broader xanthone class highlights the potential of this compound as a therapeutic lead. However, a significant need exists for further research to isolate and purify this compound in sufficient quantities for comprehensive pharmacological testing. The generation of robust quantitative data and the elucidation of its specific molecular mechanisms of action are critical next steps. This technical guide aims to provide the foundational information and methodological framework to stimulate and guide these future research endeavors.

References

- 1. This compound | C25H22O9 | CID 190366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Hypericum Genus as a Natural Source for Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and structural elucidation of some procyanidins from apple by low-temperature nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Cadensin D's potential as a lead compound for drug discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cadensin D, a member of the xanthonolignoid class of natural products, presents a compelling starting point for novel drug discovery endeavors. Xanthonolignoids, characterized by a xanthone core linked to a phenylpropanoid unit, are a relatively rare group of phytochemicals that have garnered interest for their potential biological activities. While research specifically focused on this compound is in its nascent stages, the broader family of xanthones has demonstrated a wide array of pharmacological effects, including potent anticancer properties. This guide provides a comprehensive overview of the current knowledge surrounding this compound and related compounds, offering a technical framework for its exploration as a lead compound in drug development.

Chemical Structure and Properties

This compound is a xanthonolignoid that has been isolated from plant species such as Hypericum japonicum and Hypericum henryi.[1] The unique structural architecture of this compound, combining a xanthone scaffold with a lignan-related moiety, distinguishes it from more common xanthone derivatives and may be a key determinant of its biological activity. Further characterization of its physicochemical properties is a crucial first step in any drug discovery program.

Potential Biological Activities and Mechanism of Action

While specific bioactivity data for this compound remains limited in publicly available literature, the broader class of xanthones exhibits significant potential, particularly in oncology. Xanthone derivatives have been reported to exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many xanthones have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases, key enzymes in the apoptotic cascade, and subsequent cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP).[2]

-

Inhibition of Protein Kinases: Dysregulation of protein kinase activity is a hallmark of many cancers. Xanthones have been identified as inhibitors of various protein kinases, thereby disrupting signaling pathways critical for cancer cell proliferation and survival.[3]

-

Modulation of Key Signaling Pathways: The anticancer activity of xanthones has been linked to the modulation of critical cellular signaling pathways, such as the GSK-3β/β-catenin/c-Myc pathway, which is often aberrantly activated in cancer.

Given the structural similarity, it is plausible that this compound may exhibit similar biological activities. However, dedicated experimental validation is essential to elucidate its specific mechanism of action.

Quantitative Data

As of the latest literature review, specific quantitative bioactivity data for this compound (e.g., IC50 values against various cell lines) has not been extensively reported. To provide a reference point for the potential potency of related compounds, the following table summarizes the cytotoxic activity of other xanthones isolated from Garcinia oligantha.

| Compound | Cell Line | IC50 (µM) | Reference |

| Gaudichaudione H | HeLa | 0.90 | [2] |

| Oliganthin A | HeLa | 1.58 | [2] |

| Oliganthin B | HeLa | 1.52 | [2] |

| Oliganthin C | HeLa | 4.15 | [2] |

| Oliganthin D | HeLa | 7.82 | [2] |

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section outlines standard experimental protocols that can be adapted for its evaluation.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Caspase-3 Activation

This protocol describes the use of a fluorescent biosensor to detect the activation of caspase-3, a key executioner caspase in apoptosis.

-

Cell Line: Utilize a cell line genetically engineered to express a caspase-3 fluorescent biosensor (e.g., HeLa-C3).

-

Treatment: Treat the cells with this compound at a concentration determined to be effective from viability assays.

-

Microscopy: Monitor the cells using fluorescence microscopy to observe the activation of the biosensor, indicated by a change in fluorescence.

-

Image Analysis: Quantify the number of apoptotic cells based on the fluorescent signal.

Western Blot for PARP Cleavage

This method is used to detect the cleavage of PARP, a hallmark of apoptosis.

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for PARP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of a cleaved PARP fragment (approximately 89 kDa) indicates apoptosis.

Visualizations

Potential Signaling Pathway for Xanthone-Induced Apoptosis

Caption: A potential signaling pathway for xanthone-induced apoptosis.

Experimental Workflow for Evaluating Anticancer Potential

Caption: A typical experimental workflow for anticancer drug discovery.

Conclusion

This compound represents an intriguing but underexplored natural product with potential for development as a novel therapeutic agent. While direct evidence of its biological activity is currently scarce, the well-documented anticancer properties of the broader xanthone family provide a strong rationale for its further investigation. The experimental frameworks and potential mechanisms of action outlined in this guide offer a roadmap for researchers to unlock the therapeutic promise of this compound. Systematic evaluation of its cytotoxicity, elucidation of its molecular targets and signaling pathways, and subsequent in vivo studies are critical next steps in assessing its true potential as a lead compound for drug discovery.

References

- 1. Xanthones from Hypericum japonicum and H. henryi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and evaluation of apoptotic compounds from Garcinia oligantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of Cadensin D

Disclaimer: The initial request for information on "Cadensin D" suggested it might be a peptide or protein. However, scientific literature identifies this compound as a small molecule, specifically a xanthone, a class of organic compounds naturally occurring in some plants. Therefore, this guide provides information relevant to a small molecule, including its physicochemical properties and known biological activities of related compounds. This compound does not have an amino acid sequence or protein-like signaling pathways.

Physicochemical Properties of this compound

This compound, also known as Hypericorin, is a natural product found in plants of the Hypericum and Psorospermum genera.[1] Its physicochemical properties are summarized in the table below, with data primarily sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₂O₉ | PubChem[1] |

| Molecular Weight | 466.4 g/mol | PubChem[1] |

| IUPAC Name | (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1][2]dioxino[2,3-c]xanthen-7-one | PubChem[1] |

| CAS Number | 102349-35-9 | PubChem[1] |

| Synonyms | This compound, Hypericorin | PubChem[1] |

| Computed Properties | ||

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 466.12638228 g/mol | PubChem[1] |

| Monoisotopic Mass | 466.12638228 g/mol | PubChem[1] |

| Topological Polar Surface Area | 113 Ų | PubChem[1] |

| Heavy Atom Count | 34 | PubChem[1] |

Biological Activities and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of xanthones, to which it belongs, is known for a variety of biological activities. Xanthone derivatives have been reported to exhibit anticancer, antimicrobial, antidiabetic, antioxidant, antiviral, and anti-inflammatory properties.

The anticancer mechanisms of some xanthone derivatives include the activation of caspase proteins, which leads to apoptosis (programmed cell death), and the inhibition of protein kinases involved in cancer cell proliferation.

A related compound, hypericin, also found in Hypericum species, has been studied for its anti-inflammatory effects. In silico studies suggest that hypericin may act as an ATP-competitive inhibitor of Janus kinases (JAKs). This inhibition would block the JAK-STAT signaling pathway, a critical pathway in the inflammatory response. Given the structural similarities among compounds from the same plant genus, it is plausible that this compound could exhibit similar mechanisms of action, though this has not been experimentally confirmed.

Caption: Potential mechanism of action for a this compound analogue, inhibiting the JAK-STAT signaling pathway.

Experimental Protocols: Isolation and Characterization of this compound

3.1. General Protocol for Extraction and Isolation

-

Plant Material Collection and Preparation: Collect the relevant plant parts (e.g., stems, leaves) of a this compound-containing species. The material should be dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. A common method is maceration or Soxhlet extraction using solvents like methanol, ethanol, or a mixture of solvents.

-

Fractionation: The crude extract is then fractionated to separate compounds based on their polarity. This is often achieved using liquid-liquid partitioning with a series of immiscible solvents (e.g., hexane, chloroform, ethyl acetate, and water).

-

Chromatographic Purification: The fraction containing the compound of interest is further purified using chromatographic techniques.

-

Column Chromatography: The fraction is passed through a column packed with a stationary phase (e.g., silica gel or Sephadex). Compounds are separated by eluting with a solvent gradient of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed to isolate the pure compound.

-

-

Structure Elucidation and Characterization: The structure of the isolated pure compound is determined using spectroscopic methods such as:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, etc.): To determine the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Caption: A generalized workflow for the isolation and characterization of this compound from a natural source.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Xanthones, Including the Potential Target Cadensin D, from Hypericum perforatum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols

Plant Material and Extraction

The initial step involves the extraction of crude secondary metabolites from the plant material. The roots of Hypericum perforatum have been reported to be a good source of xanthones[1][2].

Protocol 1: Crude Extraction

-

Preparation of Plant Material: Obtain dried roots of Hypericum perforatum. Grind the roots into a fine powder to increase the surface area for solvent extraction.

-

Solvent Selection: Methanol (MeOH) is an effective solvent for the extraction of a broad range of polar and semi-polar compounds, including xanthones[1].

-

Extraction Procedure:

-

Macerate the powdered root material in methanol (e.g., 1:10 w/v ratio) at room temperature for 72 hours with occasional agitation.

-

Alternatively, for a more exhaustive extraction, perform Soxhlet extraction with methanol for 8-12 hours[3].

-

Ultrasonication is another efficient method; sonicate the plant material in methanol for 20-30 minutes[4].

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth or Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude methanol extract.

-

Solvent Partitioning

Solvent partitioning is employed to separate compounds based on their polarity, thereby enriching the xanthone-containing fraction.

Protocol 2: Liquid-Liquid Partitioning

-

Resuspend Crude Extract: Dissolve the crude methanol extract in a mixture of n-butanol (n-BuOH) and water (H₂O) (e.g., 1:1 v/v).

-

Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The xanthones are expected to partition into the n-butanol layer[1].

-

Collection and Concentration: Collect the n-butanol layer and concentrate it using a rotary evaporator to yield the n-butanol fraction.

Chromatographic Purification

Multiple chromatographic steps are necessary to isolate individual xanthones from the enriched fraction.

Protocol 3: Column Chromatography

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of xanthones[1][4].

-

Column Packing: Prepare a silica gel column (e.g., 70-230 mesh) using a suitable solvent system as the mobile phase.

-

Loading: Adsorb the concentrated n-butanol fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is dichloromethane (DCM) with an increasing proportion of methanol (MeOH) or ethyl acetate (EtOAc)[5].

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Monitoring: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light (254 nm and 365 nm) and/or by using a staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling of Fractions: Combine fractions with similar TLC profiles for further purification.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain individual compounds, preparative or semi-preparative HPLC is often required[1].

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is typically used[6].

-

Detection: Monitor the elution using a UV detector at wavelengths relevant for xanthones (e.g., 254 nm, 280 nm, 320 nm).

-

Fraction Collection: Collect the peaks corresponding to individual compounds.

-

Purity Analysis: Assess the purity of the isolated compounds using analytical HPLC.

Data Presentation